molecular formula C22H20FN5O2 B3398880 N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide CAS No. 1021260-64-9

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide

Cat. No. B3398880
CAS RN: 1021260-64-9
M. Wt: 405.4 g/mol
InChI Key: SXBZYQSUEAXPHB-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

This compound has been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity . This means it could potentially be used in the treatment of high blood pressure.

Antitumor Activity

The compound has prospective antitumor properties . This suggests that it could be used in cancer treatment, possibly by inhibiting the growth of tumor cells.

Anticonvulsant Activity

The compound has been associated with anticonvulsant activity . This indicates its potential use in the treatment of seizure disorders such as epilepsy.

Anti-inflammatory Activity

Both anti-inflammatory and analgesic and anti-inflammatory activities have been reported for this compound. This suggests its potential use in the treatment of conditions characterized by inflammation and pain.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity , indicating its potential use in combating various microbial infections.

Antioxidant Activity

The compound has shown antioxidant activity , suggesting its potential use in neutralizing harmful free radicals in the body.

Enzyme Inhibition

The compound has been associated with various enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests its potential use in the treatment of various conditions through the inhibition of specific enzymes.

Antitubercular Activity

The compound has demonstrated antitubercular activity , indicating its potential use in the treatment of tuberculosis.

properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-14-11-15(2)13-17(12-14)22(29)24-9-10-30-20-8-7-19-25-26-21(28(19)27-20)16-3-5-18(23)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBZYQSUEAXPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide

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